Unii-UR3U6peg4B
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Overview
Description
Preparation Methods
The synthesis of Unii-UR3U6peg4B involves multiple steps, starting with the preparation of intermediate compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Unii-UR3U6peg4B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unii-UR3U6peg4B has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases.
Mechanism of Action
The mechanism of action of Unii-UR3U6peg4B involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Unii-UR3U6peg4B can be compared with other benzenesulfonamide derivatives, such as:
GG-818: Another name for this compound, highlighting its structural similarity.
GI-231818: A related compound with similar functional groups.
GW-1818: Another derivative with comparable chemical properties.
This compound is unique due to its specific combination of fluorophenyl, trifluoroethoxymethyl, and oxazolyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
179535-60-5 |
---|---|
Molecular Formula |
C26H29F4N3O5S |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
5-[2-[4-[5-(4-fluorophenyl)-4-(2,2,2-trifluoroethoxymethyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C26H29F4N3O5S/c1-36-22-7-2-17(14-23(22)39(31,34)35)8-11-33-12-9-19(10-13-33)25-32-21(15-37-16-26(28,29)30)24(38-25)18-3-5-20(27)6-4-18/h2-7,14,19H,8-13,15-16H2,1H3,(H2,31,34,35) |
InChI Key |
AYXYFVWLDFTBIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)C3=NC(=C(O3)C4=CC=C(C=C4)F)COCC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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